molecular formula C8H14ClN B8771362 3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 13514-03-9

3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B8771362
Key on ui cas rn: 13514-03-9
M. Wt: 159.65 g/mol
InChI Key: WXRBWXUZUHYHQS-UHFFFAOYSA-N
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Patent
US05561149

Procedure details

To a solution of 95 g pseudotropine in 420 ml abs. CHCl3 are added dropwise at 0° 195 ml thionyl chloride within 20 minutes. The reaction mixture is refluxed for 4 hours, then left overnight at room temperature and then heated to 60°-65° for 3 hours. The mixture is then diluted with CH2Cl2 to a volume of ca. 100 to 150 ml and poured on ice-water. A 35% aqueous NaOH solution is added to a pH 11 and then dry ice to a pH 10. After extraction with CH2Cl2 and distillation of the extracts (second fraction~97°-98°) the title compound is obtained.
Name
pseudotropine
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
195 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C@@H:6]2[CH2:7][C@H:8](O)[CH2:9][C@H:3]1[CH2:4][CH2:5]2.S(Cl)([Cl:13])=O.[OH-].[Na+].C(=O)=O>C(Cl)Cl.C(Cl)(Cl)Cl>[Cl:13][CH:8]1[CH2:9][CH:3]2[N:2]([CH3:1])[CH:6]([CH2:5][CH2:4]2)[CH2:7]1 |f:2.3|

Inputs

Step One
Name
pseudotropine
Quantity
95 g
Type
reactant
Smiles
CN1[C@@H]2CC[C@H]1C[C@@H](C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
195 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60°-65° for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
poured on ice-water
EXTRACTION
Type
EXTRACTION
Details
After extraction
DISTILLATION
Type
DISTILLATION
Details
with CH2Cl2 and distillation of the extracts (second fraction~97°-98°) the title compound
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1CC2CCC(C1)N2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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